molecular formula C20H20N2OS B5662151 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B5662151
M. Wt: 336.5 g/mol
InChI Key: HECRETLDCCETMP-UHFFFAOYSA-N
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Description

Chemical compounds containing quinoline structures and acetamide functionalities are significant due to their wide range of biological activities and potential pharmaceutical applications. The synthesis and analysis of such compounds, including "2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide," focus on understanding their molecular framework, chemical reactions, and properties to exploit their therapeutic potentials efficiently.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, cyclization processes, and substitutions to introduce various functional groups. For instance, a novel synthesis pathway via palladium-catalyzed cyclization has been developed for furo[3,2-c]quinolin-4(5H)-one derivatives, showcasing the versatility of methods in synthesizing complex quinoline structures (Lindahl et al., 2006). Similarly, the Passerini three-component reaction is another example where quinoline-4-carbaldehyde forms the basis for synthesizing α-(acyloxy)-α-(quinolin-4-yl)acetamides, highlighting the diverse synthetic routes available for such compounds (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is critical for their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods often reveal the planarity, bond lengths, angles, and overall conformation of these molecules. For example, the structural analysis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate demonstrates the planarity and intramolecular hydrogen bonding within the molecule, which are vital for its stability and reactivity (Wen et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives encompasses a broad spectrum of reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are essential for modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides illustrates the chemoselective reactions employed to generate compounds with potential biological activities (El Rayes et al., 2022).

properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13-7-4-5-10-17(13)21-18(23)12-24-19-11-15(3)16-9-6-8-14(2)20(16)22-19/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRETLDCCETMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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